molecular formula C7H14O3 B11958240 2,2-Bis-(hydroxymethyl)-tetrahydropyran CAS No. 85373-58-6

2,2-Bis-(hydroxymethyl)-tetrahydropyran

Cat. No.: B11958240
CAS No.: 85373-58-6
M. Wt: 146.18 g/mol
InChI Key: FZXBUTYKROASFB-UHFFFAOYSA-N
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Description

2,2-Bis-(hydroxymethyl)-tetrahydropyran is an organic compound characterized by the presence of two hydroxymethyl groups attached to a tetrahydropyran ring. This compound is notable for its stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Bis-(hydroxymethyl)-tetrahydropyran can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran with formaldehyde in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the hydroxymethyl groups.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis-(hydroxymethyl)-tetrahydropyran undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the hydroxymethyl groups to primary alcohols.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, primary alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2,2-Bis-(hydroxymethyl)-tetrahydropyran has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the development of biochemical assays and as a building block for biologically active molecules.

    Medicine: It is explored for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: The compound is utilized in the production of resins, coatings, and adhesives due to its reactivity and stability.

Mechanism of Action

The mechanism by which 2,2-Bis-(hydroxymethyl)-tetrahydropyran exerts its effects involves the reactivity of its hydroxymethyl groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis-(hydroxymethyl)propionic acid: Similar in structure but contains a carboxylic acid group instead of a tetrahydropyran ring.

    Pentaerythritol: Contains four hydroxymethyl groups attached to a central carbon atom, used in similar applications but with different reactivity.

Uniqueness

2,2-Bis-(hydroxymethyl)-tetrahydropyran is unique due to its tetrahydropyran ring, which imparts distinct chemical properties and reactivity compared to other compounds with similar functional groups. This uniqueness makes it valuable in specific synthetic applications where the ring structure is advantageous.

Properties

CAS No.

85373-58-6

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

[2-(hydroxymethyl)oxan-2-yl]methanol

InChI

InChI=1S/C7H14O3/c8-5-7(6-9)3-1-2-4-10-7/h8-9H,1-6H2

InChI Key

FZXBUTYKROASFB-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)(CO)CO

Origin of Product

United States

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